molecular formula C14H15BO4 B1282085 4-Benzyloxy-2-methoxyphenylboronic acid CAS No. 211495-28-2

4-Benzyloxy-2-methoxyphenylboronic acid

Cat. No.: B1282085
CAS No.: 211495-28-2
M. Wt: 258.08 g/mol
InChI Key: OCRDUFMMMZJZQV-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methoxyphenylboronic acid is an organic compound with the molecular formula C14H15BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with benzyloxy and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters is described, and the kinetics is dependent on the substituents in the aromatic ring .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to facilitate the SM cross-coupling reaction . This results in the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of the reaction is considerably accelerated at physiological pH . Additionally, the compound’s stability in water is marginal, indicating that its action, efficacy, and stability could be influenced by the presence of water .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation step in these reactions . Additionally, this compound can interact with enzymes and proteins that have affinity for boronic acids, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Furthermore, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby impacting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form reversible covalent bonds with diols and other nucleophiles, which is a key feature of boronic acids . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in laboratory settings. This compound is generally stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity or cell signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects by modulating enzyme activity or cell signaling pathways without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, including potential damage to tissues or organs . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. This compound may also be involved in the synthesis or degradation of other biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate its localization within cells, affecting its overall distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-2-methoxyphenylboronic acid typically involves the reaction of 4-benzyloxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and acidified to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

    Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Comparison: 4-Benzyloxy-2-methoxyphenylboronic acid is unique due to its benzyloxy substituent, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 4-methoxyphenylboronic acid, the benzyloxy group provides additional steric and electronic effects, potentially enhancing the compound’s performance in specific synthetic applications .

Properties

IUPAC Name

(2-methoxy-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRDUFMMMZJZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514403
Record name [4-(Benzyloxy)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211495-28-2
Record name [4-(Benzyloxy)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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